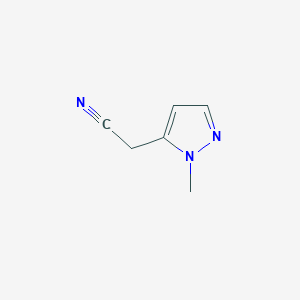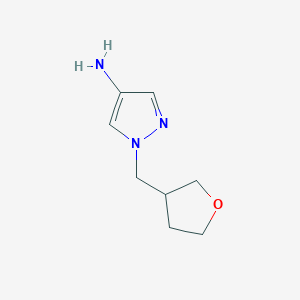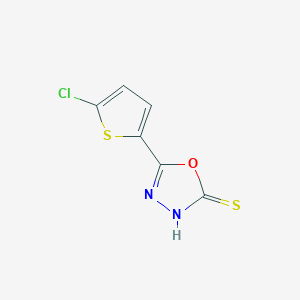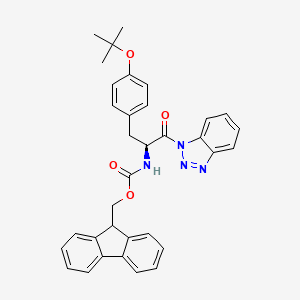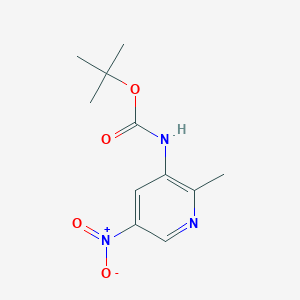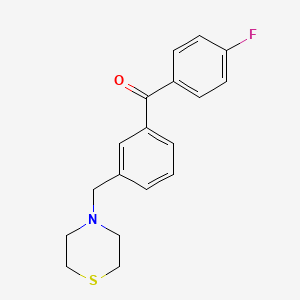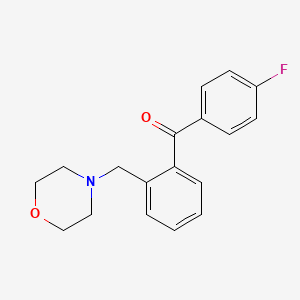
4'-Fluoro-2-morpholinomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various derivatives of 4'-Fluoro-2-morpholinomethylbenzophenone and related compounds has been extensively studied. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating its potential as a hepatitis B inhibitor . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate compound, with the molecular structures confirmed by various spectroscopic methods . Other studies have reported the synthesis of compounds like 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides using Grignard reagents , and the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine through refluxing .
Molecular Structure Analysis
The molecular structures of these compounds have been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups. For example, the compound from paper exists in a monoclinic P21/c space group, while the compound from paper crystallizes in the monoclinic system in space group P21/n. The molecular structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed to belong to the monoclinic system with specific lattice parameters . These analyses are crucial for understanding the spatial arrangement and potential reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various biological contexts. For instance, the compound synthesized in paper demonstrated nanomolar inhibitory activity against the hepatitis B virus. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Moreover, the compounds from paper were identified as potent apoptosis inducers in Spodoptera frugiperda (Sf9) cells, suggesting their potential as new apoptosis inducers.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as antioxidant activity, have been studied. The tertiary aminoalcohols synthesized in paper exhibited antioxidant activity, which was influenced by the length of the alkyl chain. The antibacterial, antifungal, and antitumor activities of these compounds have also been evaluated, with some showing significant biological activity . The stability of these molecules in the solid state has been attributed to intermolecular interactions, as analyzed through Hirshfeld surface analysis .
Aplicaciones Científicas De Investigación
-
- Scientific Field : Organic Synthesis
- Application Summary : This compound is not only one of the most efficient and popular reagents for electrophilic fluorination, but as a strong oxidant is also a convenient mediator or catalyst of several “fluorine-free” functionalizations of organic compounds .
- Methods of Application : Its applications include transformations of oxidizable functional groups or gold-catalyzed C-C and C-heteroatom oxidative coupling reactions, a catalyst in formation of various heterocyclic rings, a reagent or catalyst of various functionalizations of electron-rich organic compounds (iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation), a catalyst of one-pot-multi-component coupling reactions, a catalyst of regioselective ring opening of epoxides, a deprotection reagent for various protecting groups, and a mediator for stereoselective rearrangement processes of bicyclic compounds .
- Results or Outcomes : The results of these applications are varied and depend on the specific reaction or process. The paper does not provide specific quantitative data or statistical analyses .
-
- Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these applications are not provided in the source .
-
Fluorinated Metal–Organic Frameworks (F-MOFs)
- Scientific Field : Material Science
- Application Summary : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . They have applications in sustainability related issues, such as harmful gas sorption and separation .
- Methods of Application : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- Results or Outcomes : The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
-
- Scientific Field : Organic Chemistry
- Application Summary : 4-Fluoropyrazole systems may be prepared by a single, sequential telescoped two-step continuous gas/liquid–liquid/liquid flow process from diketone, fluorine gas and hydrazine starting materials .
- Methods of Application : The specific method involved using pentane-2,4-dione, fluorine gas, and hydrazine hydrate in a continuous flow reactor .
- Results or Outcomes : The process resulted in the production of 4-fluoro-3,5-dimethyl-1H-pyrazole .
-
Fluoro-Functionalization of In-MOFs
- Scientific Field : Material Science
- Application Summary : A novel and robust 3D In-based MOF built up with fluorine-functionalized ligands, QMOF-2F, with improved separation properties of C2-light hydrocarbons over methane at room temperature .
- Methods of Application : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- Results or Outcomes : The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
-
4-Fluoro-3-Nitrophenyl Azide (FNAB)
- Scientific Field : Surface Engineering, Biomolecule Immobilization, Rapid Diagnostics
- Application Summary : FNAB has flexible chemistry and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these applications are not provided in the source .
Propiedades
IUPAC Name |
(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTKMPLBNDKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643539 |
Source


|
| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2-morpholinomethylbenzophenone | |
CAS RN |
24088-68-4 |
Source


|
| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

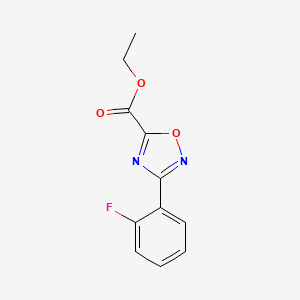
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
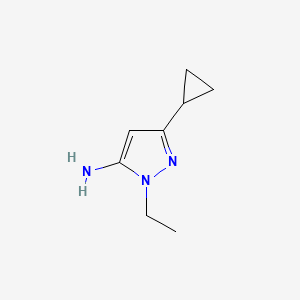
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
